4,5-Dimethyl-1H-indole-2-carbonitrile 4,5-Dimethyl-1H-indole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17637722
InChI: InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol

4,5-Dimethyl-1H-indole-2-carbonitrile

CAS No.:

Cat. No.: VC17637722

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-1H-indole-2-carbonitrile -

Specification

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 4,5-dimethyl-1H-indole-2-carbonitrile
Standard InChI InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3
Standard InChI Key NEIDJWILZJOYOT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)NC(=C2)C#N)C

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound features a bicyclic indole core (C₈H₆N) with three key substituents:

  • Cyano group (-C≡N) at position 2

  • Methyl groups (-CH₃) at positions 4 and 5

The molecular formula is C₁₁H₁₀N₂, corresponding to a molecular weight of 170.22 g/mol . The SMILES notation (CC1=C(C2=C(C=C1)N=C(C#N)C2)C) and InChIKey (RNIQITJZXPDRHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Signatures

While experimental spectral data remain unpublished, predicted properties include:

PropertyValue
Collision Cross Section (Ų) [M+H]+139.2
m/z (M+H)+190.08626
Topological Polar Surface Area47.6 Ų (calculated)

The planar indole system and electron-withdrawing cyano group suggest strong π-π interactions and dipole moments, influencing its solubility and crystallinity.

Synthetic Methodologies

Core Indole Formation

The Hemetsberger–Knittel reaction provides a general route to indole-2-carbonitriles via thermolysis of azidocinnamates . For 4,5-dimethyl derivatives, strategic methyl group installation likely occurs through:

  • Electrophilic aromatic substitution using methylating agents on pre-formed indoles

  • Cross-coupling reactions of halogenated precursors with methyl organometallics

A 2021 study demonstrated the efficacy of Sonogashira coupling for introducing alkynyl groups to 3-iodoindole-2-carbonitriles , suggesting adaptability for methyl group installation via analogous Suzuki-Miyaura couplings.

Functionalization Strategies

Key steps in derivatizing indole-2-carbonitriles include:

Reaction TypeConditionsYield Range
PropargylationNaH, propargyl bromide, DMF64–90%
Heck CouplingPd(OAc)₂, KOAc, n-Bu₄NCl, 80°C81–92%
HomocouplingPdCl₂(PPh₃)₂, CuI, Et₃N64–90%

These methods enable selective modification at positions 1 and 3 while preserving the cyano group at position 2.

Physicochemical and Computational Data

Predicted Physicochemical Properties

ParameterValueMethod/Source
logP (Octanol-Water)2.81XLogP3-AA
Water Solubility0.12 mg/mLESOL
H-Bond Donors1 (NH indole)Structural Analysis
H-Bond Acceptors3 (N≡C, NH, ring N)Structural Analysis

Tautomerism and Conformational Analysis

The 1H-indole tautomer dominates due to stabilization via intramolecular hydrogen bonding between the NH group and cyano nitrogen. Density functional theory (DFT) calculations on analogous 5-haloindole-2-carboxylic acids reveal planar geometries with dihedral angles <5° between substituents .

FeatureORG275694,5-Dimethyl Analog
Position 3 SubstituentEthylHydrogen
Position 5 SubstituentChlorineMethyl
CB1 Kₐ259.3 nM Not Tested

The methyl groups may enhance lipophilicity compared to halogenated analogs, potentially influencing blood-brain barrier permeability.

Material Science Applications

Conjugated indole-carbonitrile systems exhibit:

  • Charge-transfer properties suitable for organic semiconductors

  • Luminescence tunable via substituent effects

Future Research Directions

  • Synthetic Optimization: Developing regioselective methylation protocols

  • Crystallography: Determining solid-state packing via X-ray diffraction

  • ADMET Profiling: Assessing metabolic stability and CYP inhibition

  • Target Identification: Screening against GPCRs and kinase families

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